molecular formula C10H14O3S B2690456 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid CAS No. 99173-23-6

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid

Cat. No.: B2690456
CAS No.: 99173-23-6
M. Wt: 214.28
InChI Key: UOUUMCATHZMDCA-UHFFFAOYSA-N
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Description

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is an organic compound with the molecular formula C10H14O3S and a molecular weight of 214.28 g/mol . This compound features a furan ring substituted with a butylsulfanyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid typically involves the reaction of furan derivatives with butylthiol and subsequent carboxylation. One common method includes the use of a furan-2-carboxylic acid derivative as a starting material, which undergoes a substitution reaction with butylthiol in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biorefineries to source furan derivatives from biomass is also gaining traction, providing a more sustainable approach to production .

Chemical Reactions Analysis

Types of Reactions

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(butylsulfanylmethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-2-3-6-14-7-8-4-5-9(13-8)10(11)12/h4-5H,2-3,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUUMCATHZMDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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